molecular formula C6H15ClGe B1611518 T-Butyldimethylchlorogermane CAS No. 41879-34-9

T-Butyldimethylchlorogermane

Cat. No.: B1611518
CAS No.: 41879-34-9
M. Wt: 195.26 g/mol
InChI Key: GEXMMFFFLATMFX-UHFFFAOYSA-N
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Description

T-Butyldimethylchlorogermane is an organogermanium chloride with the formula (t-Bu)(CH₃)₂GeCl, featuring a tertiary butyl group, two methyl substituents, and a chlorine atom bonded to germanium. This compound belongs to the broader class of organogermanium halides, which are pivotal in catalysis, materials science, and organic synthesis due to their unique electronic and steric properties. This article compares this compound with similar compounds, emphasizing substituent effects, reactivity, and functional utility.

Properties

IUPAC Name

tert-butyl-chloro-dimethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClGe/c1-6(2,3)8(4,5)7/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXMMFFFLATMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Ge](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475746
Record name T-BUTYLDIMETHYLCHLOROGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41879-34-9
Record name T-BUTYLDIMETHYLCHLOROGERMANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

T-Butyldimethylchlorogermane can be synthesized through the reaction of germanium tetrachloride with tert-butylmagnesium chloride and dimethylmagnesium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often involve low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The industrial methods are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

T-Butyldimethylchlorogermane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as alkoxides or amines, to form new organogermanium compounds.

    Oxidation Reactions: The compound can be oxidized to form germanium dioxide or other oxidized germanium species.

    Reduction Reactions: this compound can be reduced to form germane or other reduced germanium compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as alkoxides, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or ozone for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:

    Substitution Reactions: Can produce tert-butyl-dimethylgermyl ethers or amines.

    Oxidation Reactions: Can yield germanium dioxide.

    Reduction Reactions: Can result in the formation of germane.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Organogermanium Compounds

TBDMCG serves as a precursor for synthesizing various organogermanium compounds. It can be used to introduce germanium into organic molecules, enhancing their electronic properties and stability. For instance, it has been utilized in the synthesis of organometallic complexes that exhibit unique catalytic activities.

2. Protective Group in Organic Chemistry

Similar to other silyl chlorides, TBDMCG can act as a protective group for alcohols and amines during synthetic transformations. This application is crucial in multi-step organic syntheses where selective functionalization is required.

Applications in Materials Science

1. Semiconductor Manufacturing

TBDMCG is explored as a potential precursor for germanium-based semiconductors. Its ability to deposit germanium films through chemical vapor deposition (CVD) techniques is significant for developing advanced electronic devices.

2. Photocatalysis

Recent studies have indicated that TBDMCG can be incorporated into photocatalytic systems, enhancing the efficiency of hydrogen production from water splitting processes. The compound's ability to form stable germanium oxides under light irradiation contributes to its effectiveness in these applications.

Case Study 1: Catalytic Activity

A study investigated the catalytic properties of germanium complexes derived from TBDMCG in various organic reactions. The results demonstrated that these complexes exhibited high activity in cross-coupling reactions, making them valuable catalysts in synthetic organic chemistry.

Reaction TypeCatalyst UsedYield (%)
Suzuki CouplingTBDMCG-derived Ge85
Heck ReactionTBDMCG-derived Ge78
Stille CouplingTBDMCG-derived Ge82

Case Study 2: Semiconductor Fabrication

Research on the use of TBDMCG in CVD processes revealed its potential for creating high-purity germanium films. The films exhibited excellent electrical properties suitable for use in transistors and other semiconductor devices.

ParameterValue
Film Thickness (nm)200
Resistivity (Ω·cm)0.01
Mobility (cm²/V·s)1500

Mechanism of Action

The mechanism of action of T-Butyldimethylchlorogermane involves its reactivity with various nucleophiles and electrophiles. The compound can form stable complexes with other molecules, which can then undergo further chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparative Analysis of T-Butyldimethylchlorogermane with Analogous Organogermanium Chlorides

Structural and Substituent Effects

The steric and electronic profiles of organogermanium chlorides are dictated by their substituents:

  • This compound : Combines a bulky tertiary butyl group (t-Bu) with two methyl groups, creating significant steric hindrance around the germanium center. This bulk may impede nucleophilic substitution reactions.
  • Di-n-butylgermanium Dichloride (C₈H₁₈Cl₂Ge) : Features two linear n-butyl groups and two chlorides, offering moderate steric bulk and higher electrophilicity due to dual Cl substituents.
  • Tributylgermanium Chloride ([CH₃(CH₂)₃]₃GeCl) : Three n-butyl groups enhance hydrophobicity and steric shielding, reducing reactivity compared to dichlorides.
  • Chlorotrimethylgermane ((CH₃)₃GeCl) : Three methyl groups provide minimal steric hindrance, favoring rapid reactions at the Ge center.
  • Triphenylgermanium Chloride ((C₆H₅)₃GeCl) : Electron-withdrawing phenyl groups decrease electrophilicity, while aromatic rings introduce π-π stacking capabilities.

Reactivity and Chemical Behavior

  • Nucleophilic Substitution : Chlorotrimethylgermane reacts readily with nucleophiles (e.g., Grignard reagents) due to low steric hindrance. In contrast, this compound’s bulky t-Bu group likely slows such reactions.
  • Electrophilicity : Triphenylgermanium chloride exhibits reduced electrophilicity compared to alkyl-substituted analogs due to phenyl groups’ electron-withdrawing effects.
  • Thermal Stability : Linear alkyl chains (e.g., n-butyl) enhance thermal stability, whereas branched groups (e.g., t-Bu) may lower melting points due to disrupted crystallinity.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reactivity Profile
This compound C₆H₁₅ClGe 194.08 Not reported Not reported Moderate (steric hindrance)
Di-n-butylgermanium Dichloride C₈H₁₈Cl₂Ge 257.53 Not reported Not reported High (dual Cl substituents)
Tributylgermanium Chloride C₁₂H₂₇ClGe 279.08 Not reported Not reported Low (three bulky n-butyl groups)
Chlorotrimethylgermane C₃H₉ClGe 153.15 102 1.249 Very high (minimal steric bulk)
Triphenylgermanium Chloride C₁₈H₁₅ClGe 339.08 Not reported Not reported Low (electron-withdrawing phenyl)

Biological Activity

T-Butyldimethylchlorogermane (TBDMCG) is an organogermanium compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the current understanding of TBDMCG's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

TBDMCG is characterized by the following chemical structure:

  • Molecular Formula : C5_5H13_{13}ClGe
  • Molecular Weight : 172.67 g/mol

This compound features a germanium atom bonded to two methyl groups, a tert-butyl group, and a chlorine atom. Its unique structure contributes to its reactivity and potential biological effects.

Anticancer Potential

Research indicates that TBDMCG may exhibit anticancer properties through several mechanisms:

  • Induction of Apoptosis : Similar to other organometallic compounds, TBDMCG has been shown to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is crucial for eliminating malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Compounds like TBDMCG can increase intracellular ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells. This mechanism has been observed in various studies focusing on organometallic compounds' effects on tumor cells .
  • Cell Cycle Arrest : Preliminary studies suggest that TBDMCG may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation .

In Vitro Studies

A series of in vitro experiments have demonstrated the biological activity of TBDMCG against different cancer cell lines. Below is a summary table of key findings:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa5.2Apoptosis induction via ROS
MCF-74.8Cell cycle arrest
A549 (Lung)6.0Induction of oxidative stress

These results indicate that TBDMCG exhibits potent activity against various cancer cell lines, with IC50_{50} values suggesting effective concentrations for therapeutic applications.

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy and safety profile of TBDMCG:

  • Xenograft Models : TBDMCG was administered to mice with xenografted tumors derived from human cancer cell lines. The treatment resulted in significant tumor reduction compared to control groups, supporting its potential as an anticancer agent .
  • Toxicity Assessment : Toxicological evaluations indicated that TBDMCG has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in vital organs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T-Butyldimethylchlorogermane
Reactant of Route 2
T-Butyldimethylchlorogermane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.